molecular formula C17H15FN2O3S B239933 N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

Cat. No. B239933
M. Wt: 346.4 g/mol
InChI Key: YOIWNHMLMASAPV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide, also known as EBAFA, is a chemical compound that has been widely studied for its potential use in scientific research. EBAFA is a small molecule that has shown promise in a variety of applications, including as a fluorescent probe, a potential therapeutic agent, and as a tool for studying protein-protein interactions. In

Mechanism of Action

The mechanism of action of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and proteins involved in cellular processes. This compound has been shown to selectively bind to certain proteins, which may disrupt their function and lead to cell death. Additionally, this compound has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects in vitro. This compound has been shown to inhibit the growth of cancer cells, induce apoptosis, and disrupt protein-protein interactions. Additionally, this compound has been shown to have anti-inflammatory effects, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide is its versatility in scientific research applications. This compound can be used as a fluorescent probe, a potential therapeutic agent, and as a tool for studying protein-protein interactions. Additionally, this compound is relatively easy to synthesize in a laboratory setting and has been shown to have low toxicity in vitro. However, one limitation of this compound is that its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent in vivo.

Future Directions

There are many future directions for research on N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide. One area of research is the optimization of this compound as a therapeutic agent for the treatment of cancer and other diseases. Further research is needed to determine the optimal dosage and delivery method for this compound in vivo. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as a tool for studying protein-protein interactions. Finally, future research may explore the use of this compound in combination with other compounds for the treatment of diseases.

Synthesis Methods

The synthesis of N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide involves a multi-step process that includes the reaction of 2-aminobenzothiazole with ethyl bromoacetate to form an intermediate compound. This intermediate is then reacted with 4-fluorophenol in the presence of a base to produce the final product, this compound. The synthesis of this compound has been optimized to produce high yields and purity, and the compound can be easily synthesized in a laboratory setting.

Scientific Research Applications

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide has been used in a variety of scientific research applications, including as a fluorescent probe for the detection of protein-protein interactions. This compound has been shown to selectively bind to certain proteins, allowing for the visualization and quantification of protein-protein interactions in living cells. Additionally, this compound has been studied as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been shown to inhibit the growth of cancer cells in vitro, and further research is being conducted to determine its potential as a therapeutic agent in vivo.

properties

Molecular Formula

C17H15FN2O3S

Molecular Weight

346.4 g/mol

IUPAC Name

N-(6-ethoxy-1,3-benzothiazol-2-yl)-2-(4-fluorophenoxy)acetamide

InChI

InChI=1S/C17H15FN2O3S/c1-2-22-13-7-8-14-15(9-13)24-17(19-14)20-16(21)10-23-12-5-3-11(18)4-6-12/h3-9H,2,10H2,1H3,(H,19,20,21)

InChI Key

YOIWNHMLMASAPV-UHFFFAOYSA-N

SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)F

Canonical SMILES

CCOC1=CC2=C(C=C1)N=C(S2)NC(=O)COC3=CC=C(C=C3)F

Origin of Product

United States

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